molecular formula C13H16N4O3S2 B2828047 N-((4-morpholinopyrimidin-2-yl)methyl)thiophene-2-sulfonamide CAS No. 1797718-29-6

N-((4-morpholinopyrimidin-2-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2828047
CAS No.: 1797718-29-6
M. Wt: 340.42
InChI Key: UAICQTTVAIRZDP-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .


Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Molecular Structure and Synthesis

N-((4-morpholinopyrimidin-2-yl)methyl)thiophene-2-sulfonamide belongs to a class of compounds characterized by their complex molecular structures, which involve sulfur, nitrogen, and oxygen atoms. The detailed molecular geometry, including dihedral angles and intramolecular interactions, plays a significant role in their biological activity and potential applications. For instance, some derivatives of similar compounds have been analyzed for their crystal structures, revealing specific molecular conformations stabilized by weak intramolecular π–π stacking interactions and hydrogen bonding, which could influence their reactivity and interaction with biological targets (Kant, Gupta, Kapoor, Kumar, Mallesha, & Sridhar, 2012).

Biological Activities and Applications

Compounds with the this compound scaffold have been explored for various biological activities. These include acting as inhibitors for enzymes like carbonic anhydrases, which are significant in physiological processes such as respiration and the maintenance of pH in blood and tissues. Some derivatives have shown potent inhibitory activity against different carbonic anhydrase isoenzymes, which could have therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer (Supuran, Maresca, Gregáň, & Remko, 2013).

Additionally, these compounds have been investigated for their antitumor and antibacterial properties. Some derivatives have demonstrated significant activity against human tumor cell lines and bacterial strains, suggesting their potential in developing new anticancer and antibiotic agents. The structure-activity relationship (SAR) studies of these compounds contribute to understanding how different substitutions on the core structure affect their biological activity, paving the way for the design of more potent and selective therapeutic agents (Hafez, Alsalamah, & El-Gazzar, 2017).

Antimicrobial and Antifungal Activities

Research on sulfonamide derivatives also extends to their antimicrobial and antifungal properties. Novel synthetic pathways have been developed to create compounds with enhanced antimicrobial activities against multi-drug-resistant strains, indicating the potential of this compound derivatives in addressing the growing concern of antibiotic resistance. The modulation of antimicrobial activity through structural modifications in these compounds provides valuable insights into developing new therapeutic strategies against infectious diseases (Majithiya & Bheshdadia, 2022).

Mechanism of Action

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S2/c18-22(19,13-2-1-9-21-13)15-10-11-14-4-3-12(16-11)17-5-7-20-8-6-17/h1-4,9,15H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAICQTTVAIRZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2)CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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